1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Overview
Description
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Crystal Structure
- The compound has been involved in chemical synthesis, particularly in the formation of certain benzo and pyridine derivatives, as demonstrated in the study of its synthesis and crystal structure determination. Such compounds play a significant role in the development of materials with specific structural and chemical properties (Moustafa & Girgis, 2007).
Potential in Medicinal Chemistry
- Research in medicinal chemistry has included this compound, particularly in the development of novel molecules for therapeutic purposes. For example, studies have explored its role in the synthesis of specific kinase inhibitors, which are critical in cancer treatment (Northrup et al., 2013).
Role in Coordination Chemistry
- The compound plays a role in coordination chemistry, particularly in the formation of complexes with metals. This aspect is crucial in the development of catalysts and in understanding biological processes involving metal ions (Jacobs, Chan, & O'Connor, 2013).
Applications in Organometallic Chemistry
- In organometallic chemistry, the compound has been used to develop catalysts for specific chemical reactions. This is vital for creating efficient and environmentally friendly chemical processes (Ruff, Kirby, Chan, & O'Connor, 2016).
Influence on Molecular Conformation and Stability
- Studies have also focused on how the compound influences the molecular conformation and stability of certain chemical structures. This is important in the design of molecules with specific properties and behaviors (Naya & Nitta, 2000).
Implications in Drug Discovery and Development
- The compound's characteristics make it significant in drug discovery and development processes, as it can serve as a building block or intermediate in the synthesis of various pharmacologically active molecules (Kaur et al., 2013).
Utilization in High-Pressure Chemical Synthesis
- Its application extends to high-pressure chemical synthesis methods, which are critical for creating novel compounds with potential therapeutic benefits (Behbehani, Aryan, Dawood, & Ibrahim, 2020).
Properties
IUPAC Name |
1-(5-chloro-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-10-19-20(24-11-16)7-6-15-5-4-14(9-18(15)21(19)26)13-29(27,28)25-12-17-3-1-2-8-23-17/h1-11,25H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMHHWYXYFSKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)CC2=CC3=C(C=C2)C=CC4=C(C3=O)C=C(C=N4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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